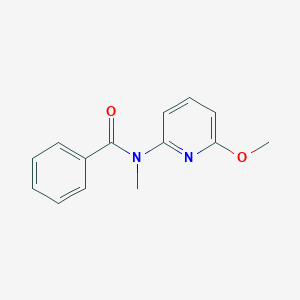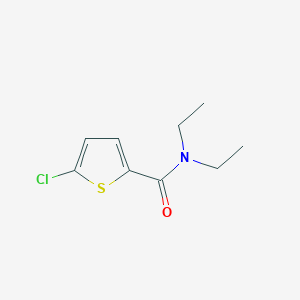![molecular formula C17H24N2O2 B7505926 2,2-dimethyl-N-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7505926.png)
2,2-dimethyl-N-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dimethyl-N-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide, commonly known as DMQX, is a synthetic compound that has been extensively studied for its potential use as a research tool in neuroscience. DMQX is a non-competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor.
作用机制
DMQX acts as a non-competitive antagonist of the AMPA receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This binding prevents the activation of the receptor by glutamate, which in turn prevents the influx of calcium ions into the cell. The inhibition of calcium influx can lead to a decrease in synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
DMQX has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that DMQX can block the excitatory effects of glutamate on AMPA receptors, leading to a decrease in synaptic plasticity and neuronal excitability. In vivo studies have shown that DMQX can reduce seizure activity in animal models of epilepsy and protect against neuronal damage in models of stroke.
实验室实验的优点和局限性
One of the main advantages of using DMQX as a research tool is its specificity for the AMPA receptor. This allows researchers to selectively block the activity of this receptor without affecting other glutamate receptors. However, one limitation of DMQX is its relatively short duration of action, which can make it difficult to use in long-term experiments.
未来方向
There are a number of potential future directions for research on DMQX. One area of interest is the role of AMPA receptors in psychiatric disorders such as depression and anxiety. DMQX could be used to investigate the effects of manipulating AMPA receptor activity on these disorders. Another potential direction is the development of more potent and selective AMPA receptor antagonists based on the structure of DMQX. These compounds could have potential therapeutic applications in neurological disorders.
合成方法
DMQX can be synthesized through a multistep process involving the reaction of 8-methyl-3,4-dihydro-2H-quinolin-1-one with ethyl 2-bromoacetate, followed by a series of reactions to produce the final product. The synthesis of DMQX is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学研究应用
DMQX has been widely used as a research tool in neuroscience to study the role of glutamate receptors in various physiological and pathological processes. It has been shown to be effective in blocking the excitatory effects of glutamate on AMPA receptors, which are involved in synaptic plasticity and learning and memory. DMQX has also been used to investigate the role of AMPA receptors in neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
属性
IUPAC Name |
2,2-dimethyl-N-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12-7-5-8-13-9-6-10-19(15(12)13)14(20)11-18-16(21)17(2,3)4/h5,7-8H,6,9-11H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZBIZYNTSRBEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCCN2C(=O)CNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7505859.png)

![[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505867.png)
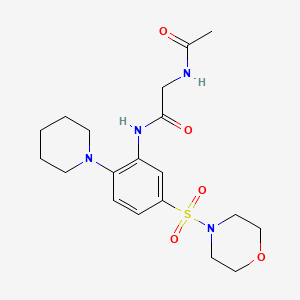
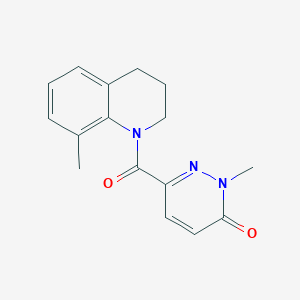

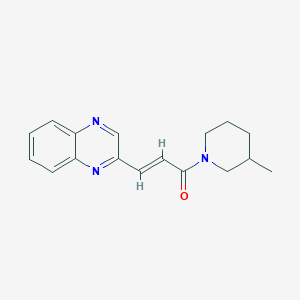
![N-[3-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7505898.png)
![[1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505902.png)
